molecular formula C9H17NO2 B2608621 Methyl 2,2-dimethylpiperidine-4-carboxylate CAS No. 1782871-73-1

Methyl 2,2-dimethylpiperidine-4-carboxylate

Cat. No.: B2608621
CAS No.: 1782871-73-1
M. Wt: 171.24
InChI Key: OHRJLBSZEZWTNR-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethylpiperidine-4-carboxylate” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the 2nd carbon atom of the ring. The 4th carbon atom of the ring is attached to a carboxylate group, which is further attached to a methyl group .

Scientific Research Applications

Thermochemistry and Stability

Methyl 2,2-dimethylpiperidine-4-carboxylate and its derivatives have been the subject of various studies focusing on their thermochemical properties and stability. For instance, the thermochemistry of methylpiperidines has been analyzed to understand the influence of the methyl group on the stability and conformational behavior of the piperidine ring, with findings indicating a significant impact on these properties (Ribeiro da Silva et al., 2006).

Chemical Synthesis and Applications

Several research efforts have explored the synthesis of various piperidine derivatives, including this compound, for different scientific applications:

  • Chiral Building Blocks : The compound has been utilized as a promising chiral building block for synthesizing piperidine-related alkaloids, especially through innovative methods like desymmetrization using intramolecular iodocarbamation (Takahata et al., 2002).

  • Complex Formation and Structural Analysis : The complex structures of various piperidine derivatives have been thoroughly analyzed using techniques like X-ray diffraction, revealing intricate details about molecular structure, hydrogen bonding, and conformational aspects (Dega-Szafran et al., 2006).

  • Hydrodenitrogenation Studies : The role of β hydrogen atoms in the hydrodenitrogenation (HDN) of methylpiperidine derivatives has been studied to understand their reactivity and interaction with other chemical groups during the HDN process (Egorova et al., 2002).

  • Synthesis of Analogues and Derivatives : Innovative synthetic routes have been developed for the synthesis of various analogues and derivatives of this compound, contributing to the field of medicinal chemistry and drug development (Vaid et al., 2014).

Properties

IUPAC Name

methyl 2,2-dimethylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2)6-7(4-5-10-9)8(11)12-3/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRJLBSZEZWTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782871-73-1
Record name methyl 2,2-dimethylpiperidine-4-carboxylate
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